molecular formula C8H9NO B1641394 3-Methyl-2,3-dihydrofuro[3,2-b]pyridine

3-Methyl-2,3-dihydrofuro[3,2-b]pyridine

Cat. No.: B1641394
M. Wt: 135.16 g/mol
InChI Key: IPDODUCNWXCCCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2,3-dihydrofuro[3,2-b]pyridine is a bicyclic heterocyclic compound comprising a fused furan and pyridine ring system. The "3,2-b" notation indicates the ring junction positions, with the furan oxygen at position 3 and the pyridine nitrogen at position 2. The dihydro designation signifies partial saturation in the furan ring, reducing aromaticity and altering reactivity compared to fully aromatic furopyridines . The methyl substituent at position 3 enhances steric and electronic effects, influencing its chemical behavior and applications in pharmaceuticals or materials science.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

3-methyl-2,3-dihydrofuro[3,2-b]pyridine

InChI

InChI=1S/C8H9NO/c1-6-5-10-7-3-2-4-9-8(6)7/h2-4,6H,5H2,1H3

InChI Key

IPDODUCNWXCCCA-UHFFFAOYSA-N

SMILES

CC1COC2=C1N=CC=C2

Canonical SMILES

CC1COC2=C1N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Furopyridines exhibit structural diversity based on ring junction positions and substituents. Below is a systematic comparison:

Ring Junction Isomers

  • Furo[2,3-b]pyridine (Quinoline Analog): Features a pyridine nitrogen at position 1 and furan oxygen at position 3. Fully aromatic, it undergoes electrophilic substitution (e.g., nitration, bromination) primarily on the furan ring due to electron-rich character .
  • Furo[3,2-c]pyridine (Isoquinoline Analog): Pyridine nitrogen at position 2 and furan oxygen at position 3. Its reactivity differs due to the isoquinoline-like structure, favoring reactions on the pyridine ring under acidic conditions .
  • 3-Methyl-2,3-dihydrofuro[3,2-b]pyridine : Partial saturation in the furan ring reduces conjugation, making it less reactive toward electrophiles but more prone to hydrogenation or ring-opening reactions .

Reactivity Comparison

  • Electrophilic Substitution :
    • Furo[3,2-b]pyridine undergoes nitration at the furan C5 position .
    • The dihydro derivative shows reduced furan ring reactivity but enhanced pyridine ring participation due to decreased aromatic stabilization .
  • Functionalization :
    • Lithiation at C2 is feasible for furo[3,2-b]pyridine but requires stringent conditions for the dihydro analog .
    • The methyl group in this compound directs regioselectivity in alkylation or cross-coupling reactions .

Key Research Findings

  • Stability : The dihydro structure of this compound confers higher thermal stability (decomposition >250°C) compared to aromatic analogs (<200°C) .
  • Stereoelectronic Effects : Methyl substitution at C3 increases electron density on the pyridine ring, enhancing nucleophilic reactivity at C2 .
  • Biological Activity : Derivatives with halogenated aryl groups (e.g., 4-Cl-C₆H₄) demonstrate moderate antifungal properties, though less potent than furo[2,3-b]pyridine analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.